
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a compound that likely belongs to the class of tetrahydroquinoline derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss related tetrahydroquinoline derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones is achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Similarly, the construction of pyranoisoquinolines is described using a Ru(II)-catalyzed double annulation of N-methoxybenzamide derivatives with unactivated alkynes . These methods demonstrate the versatility and complexity of synthesizing tetrahydroquinoline derivatives, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a quinoline moiety. The presence of various substituents on the tetrahydroquinoline core can significantly influence the compound's properties and biological activity. For example, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines involves a broad range of substituents on both aromatic rings, which affects the compound's functionality .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including annulation, oxidation, and reductive amination, as part of their synthesis. The reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is one such example, leading to the formation of N-aryl-1,2,3,4-tetrahydroisoquinolines . These reactions are crucial for constructing the complex molecular architecture of tetrahydroquinoline derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, the properties of related tetrahydroquinoline derivatives can be inferred. These compounds often exhibit a range of biological activities, as evidenced by the evaluation of anticonvulsant 1,2,3,4-tetrahydroisoquinolinyl-benzamides . The cytotoxic evaluation of novel tetrahydroquinoline derivatives also indicates potential antitumor activities . The substituents on the tetrahydroquinoline core can influence solubility, stability, and reactivity, which are important for their potential therapeutic applications.
Applications De Recherche Scientifique
Anticancer Applications
Tetrahydroisoquinolines, including those structurally related to N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, have been explored for their anticancer potential. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the anticancer drug discovery milestones achieved with this scaffold (Singh & Shah, 2017). Additionally, the broad spectrum of THIQ derivatives synthesized for therapeutic activities includes a focus on cancer and central nervous system disorders, indicating their potential as novel drug candidates for various types of cancer (D’Incalci & Galmarini, 2010).
Neuroprotective and Anti-addictive Effects
The neuroprotective and anti-addictive properties of certain THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, suggest that compounds within this class could offer therapeutic benefits for neurodegenerative diseases and substance addiction. These properties are attributed to mechanisms including MAO inhibition and free radical scavenging (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antimicrobial and Antioxidant Properties
THIQ derivatives have also been investigated for their antimicrobial and antioxidant activities. Studies have shown that these compounds can act against a variety of infectious agents, including bacteria and viruses, and possess significant antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is the human transmembrane protease, serine 6 (TMPRSS6) . TMPRSS6 is a type II transmembrane serine protease that plays a crucial role in iron metabolism .
Mode of Action
This compound acts as an inhibitor of TMPRSS6 . By inhibiting TMPRSS6, it can prevent the formation of atherosclerotic plaques . This is achieved by stopping the build-up of fatty streaks through the inhibition of the formation of lysophosphatidylcholine .
Biochemical Pathways
The inhibition of TMPRSS6 affects the biochemical pathway involved in the formation of atherosclerotic plaques . TMPRSS6 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Therefore, the inhibition of TMPRSS6 can be useful in the treatment of atherosclerosis .
Pharmacokinetics
It is known that the compound is well tolerated in nonhuman primates after chronic dosing . The overall safety profile is very similar to that of the unconjugated 2’-methoxyethyl-D-ribose antisense oligonucleotides .
Result of Action
The result of the action of this compound is the prevention of the formation of atherosclerotic plaques . This is achieved by inhibiting the enzyme TMPRSS6, which is associated with the formation of these plaques .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-6-17(13-15)20(23)21-18-9-8-16-7-4-10-22(11-12-24-2)19(16)14-18/h3,5-6,8-9,13-14H,4,7,10-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFXADOHYZFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

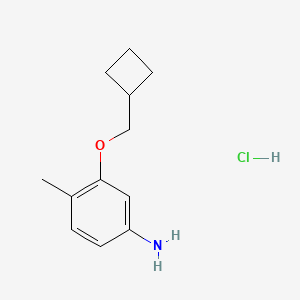
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)
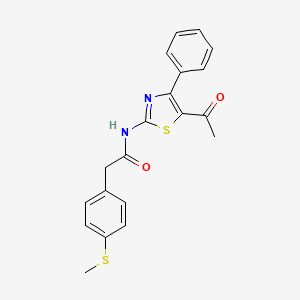

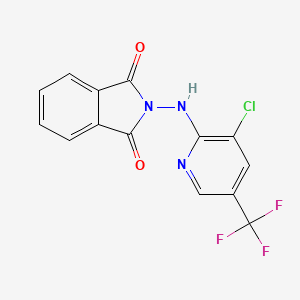
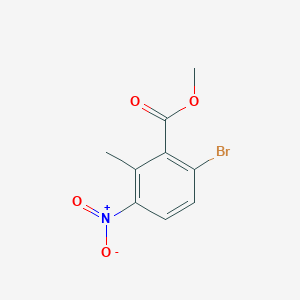

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
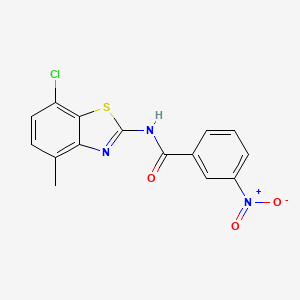
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

